molecular formula C17H23NOS B2400710 N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide CAS No. 881440-52-4

N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide

Cat. No. B2400710
CAS RN: 881440-52-4
M. Wt: 289.44
InChI Key: RGUZSBYGKXQKSL-UHFFFAOYSA-N
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Description

“N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide” is a synthetic compound with the molecular formula C17H23NOS and a molecular weight of 289.44. It contains a 2-methyl-2-adamantyl group, which has been found to be cleavable by protonic acid .

Scientific Research Applications

Synthesis and Characterization of Polyamides and Polyimides

Researchers synthesized a new diimide-dicarboxylic acid containing a pendent adamantyl group, leading to the development of adamantyl-containing polyamide-imides (PAIs). These PAIs displayed excellent thermal stability, solubility in various solvents, and mechanical properties, making them potential candidates for high-performance materials applications (Liaw & Liaw, 2001).

Antiviral and Antibacterial Applications

A series of carboxamides derived from glycopeptide antibiotics demonstrated activity against glycopeptide-susceptible and -resistant bacteria, as well as anti-HIV activity. Notably, N-(adamantyl-1)methylcarboxamide of eremomycin aglycons exhibited promising antiretroviral activity, highlighting the potential of adamantyl-substituted compounds in developing new therapeutic agents (Printsevskaya et al., 2005).

Anticancer Research

An adamantyl-substituted retinoid-derived molecule, 3-Cl-AHPC, derived from AHPN, was studied for its apoptotic and antiproliferative activities against various cancer cells. It was found to be an effective apoptotic agent, suggesting its utility in cancer treatment and its interaction with the small heterodimer partner (SHP) nuclear receptor (Dawson et al., 2007).

Organometallic Chemistry

Research into unsymmetric N,N′-substituted thiourea compounds led to the synthesis of novel hydrido N-heterocyclic silylene iron complexes. These studies contribute to the understanding of silicon-centered ligands in organometallic chemistry and their potential applications in catalysis (Blom et al., 2014).

Vibrational Spectroscopy and Antibacterial Agent

The vibrational states of N'-(Adamantan-2-ylidene)thiophene-2-carbohydrazide, a potential antibacterial agent, were examined, revealing contributions from adamantane and thiophene within the molecule. This study underscores the role of spectroscopy in characterizing novel compounds for pharmaceutical applications (Gladkov et al., 2014).

properties

IUPAC Name

N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NOS/c1-17(10-18-16(19)15-3-2-4-20-15)13-6-11-5-12(8-13)9-14(17)7-11/h2-4,11-14H,5-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUZSBYGKXQKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide

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